2-(4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamido)benzamide
Description
2-(4-{[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamido)benzamide is a benzamide derivative characterized by a central benzamide core linked to a 2,2-dimethyl-2,3-dihydrobenzofuran moiety via a methyleneoxy bridge. While direct pharmacological data for this compound are absent in the provided evidence, structural analogs (e.g., F217-0341 and F217-0440) highlight its relevance in drug discovery pipelines .
Properties
IUPAC Name |
2-[[4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]benzoyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4/c1-25(2)14-18-6-5-9-21(22(18)31-25)30-15-16-10-12-17(13-11-16)24(29)27-20-8-4-3-7-19(20)23(26)28/h3-13H,14-15H2,1-2H3,(H2,26,28)(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYVWHFUVFQWJIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4C(=O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and related compounds, emphasizing substituent variations and their implications:
Note: The target compound’s molecular formula and weight are inferred from structural analogs due to lack of explicit data.
Key Structural and Functional Insights:
The 3-acetamidophenyl group in F217-0440 introduces hydrogen-bonding capacity, which may improve target binding affinity or solubility .
Dihydrobenzofuran Motif
- The 2,2-dimethyl-2,3-dihydrobenzofuran moiety, shared with pesticides like carbofuran and furathiocarb (), confers resistance to oxidative degradation, a feature advantageous in both agrochemical and pharmaceutical contexts . However, the target compound’s dual benzamide structure likely redirects its bioactivity away from acetylcholinesterase inhibition (as in carbofuran) toward other targets, such as histone deacetylases (HDACs) or kinases .
Synthetic Accessibility Analogous compounds (e.g., F217-0341) are synthesized via amide coupling between benzoyl chloride derivatives and substituted anilines, suggesting a feasible route for the target compound . The dihydrobenzofuran component can be prepared through cyclization of pre-functionalized phenolic precursors .
Research Findings and Limitations
Pharmacological Potential (Inferred from Analogs)
- Enzyme Inhibition: Benzamide derivatives are frequently explored as HDAC or kinase inhibitors. For example, highlights a benzofuranone HDAC inhibitor with structural parallels to the target compound, suggesting possible epigenetic modulation .
- Selectivity : The dual benzamide structure may reduce off-target effects compared to simpler analogs like F217-0440, though this requires experimental validation.
Challenges and Unknowns
- Bioactivity Data: No direct studies on the target compound’s efficacy, toxicity, or mechanism are available in the provided evidence.
- Metabolic Stability : While the dihydrobenzofuran group may enhance stability, the impact of the benzamide linkages on pharmacokinetics (e.g., CYP450 metabolism) remains unclear.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
